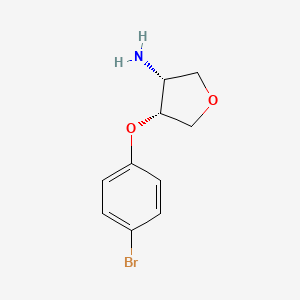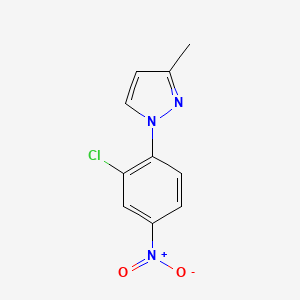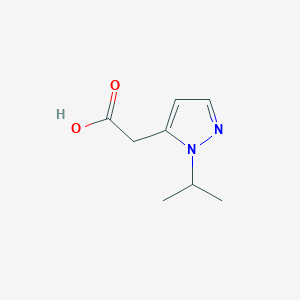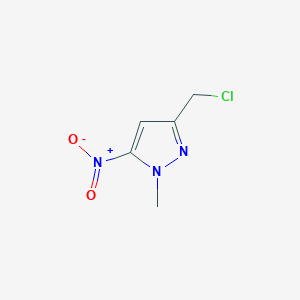![molecular formula C16H15NO2 B3046642 2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol CAS No. 1261951-63-6](/img/structure/B3046642.png)
2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol
Descripción general
Descripción
“2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol” is a chemical compound with the CAS Number: 1261951-63-6 . It has a molecular weight of 253.3 and its IUPAC name is N-cyclopropyl-2’-hydroxy [1,1’-biphenyl]-3-carboxamide . The compound is used in scientific research due to its unique structure, which allows for various applications such as drug development, organic synthesis, and material science.
Molecular Structure Analysis
The linear formula for “2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol” is C16H15NO2 . The InChI Code is 1S/C16H15NO2/c18-15-7-2-1-6-14 (15)11-4-3-5-12 (10-11)16 (19)17-13-8-9-13/h1-7,10,13,18H,8-9H2, (H,17,19) .Aplicaciones Científicas De Investigación
Palladium-catalyzed Coupling Reactions
Palladium-catalyzed three-component coupling reactions involving 2-(cyanomethyl)phenol have been investigated, highlighting the versatility of similar phenolic compounds in facilitating complex chemical transformations. These reactions provide a method for the synthesis of 3-acyl-2-aminobenzofurans, compounds useful in various synthetic applications, demonstrating the potential of phenolic compounds in catalysis and organic synthesis (Murai et al., 2015).
Role in Plant Stress Response
Phenolic compounds, including phenols similar to 2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, play crucial roles in plant responses to abiotic stress. They are involved in developmental processes and stress tolerance, including scavenging harmful reactive oxygen species. This underscores the importance of phenolic compounds in enhancing plant resilience to environmental challenges (Sharma et al., 2019).
Organic Light-Emitting Diodes (OLEDs)
In the realm of materials science, phenolic compounds have been utilized in the development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off. This research illustrates the application of phenolic compounds in improving the performance of electronic devices, indicating their potential in the development of advanced materials (Jin et al., 2014).
Antimicrobial and Antiviral Properties
Research into the reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with various phenols has led to the discovery of new antimicrobial and antiviral diphenyl diselenides. These findings highlight the potential of phenolic compounds in the development of new therapeutic agents with antimicrobial and antiviral activities (Giurg et al., 2017).
Synthesis of Phenylthio)phenols
The synthesis of 2-(phenylthio)phenols through copper(I)-catalyzed tandem transformation showcases the utility of phenolic compounds in the formation of chemically significant bonds. This process highlights the role of phenols in facilitating innovative synthetic routes, contributing to advancements in organic chemistry (Xu et al., 2010).
Propiedades
IUPAC Name |
N-cyclopropyl-3-(2-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15-7-2-1-6-14(15)11-4-3-5-12(10-11)16(19)17-13-8-9-13/h1-7,10,13,18H,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJBBOBJNOJNAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683603 | |
| Record name | N-Cyclopropyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261951-63-6 | |
| Record name | N-Cyclopropyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,4-Dioxaspiro[4.5]dec-7-ene, 8-(4-bromophenyl)-](/img/structure/B3046562.png)





![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B3046574.png)
![8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B3046575.png)


